![molecular formula C12H17N3O3 B5509328 4-(1,4,5,6-四氢环戊[c]吡唑-3-基羰基)-1,4-恶嗪-6-醇](/img/structure/B5509328.png)
4-(1,4,5,6-四氢环戊[c]吡唑-3-基羰基)-1,4-恶嗪-6-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis endeavors for compounds like "4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol" often involve intricate steps to establish the desired molecular scaffold. Techniques such as intramolecular nitrilimine cycloaddition to alkynes have been applied to synthesize substituted tetrahydrocyclopenta[c]pyrazoles, demonstrating the complexity and creativity in crafting such compounds (Winters, Teleha, & Sui, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using advanced spectroscopic techniques. For example, structural analysis and quantum studies have provided insights into molecular configurations, offering a deeper understanding of their chemical behavior and potential applications (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Chemical reactions involving "4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol" or similar compounds often entail the formation of novel heterocyclic systems, showcasing the reactivity and versatility of these molecules. For instance, the formation of pyrazol-1,3,4-thiadiazoles through 1,3-dipolar cycloadditions illustrates the compound's potential for creating diverse chemical structures (Esseffar et al., 2009).
科学研究应用
合成和分子对接研究
寻求新型生物活性杂环化合物已导致合成包含恶唑、吡唑啉和吡啶杂环的化合物。这些化合物,包括类似于 4-(1,4,5,6-四氢环戊[c]吡唑-3-基羰基)-1,4-恶嗪-6-醇的化合物,已在美国国家癌症研究所 (NCI) 对 60 种癌细胞系进行研究,以了解其抗癌活性。其中一种化合物显示出显着的效力。此外,这些化合物表现出体外抗菌和抗真菌活性,突出了它们在克服微生物对药物耐药性方面的潜在用途。分子对接研究已提供了有关其潜在应用的启发性数据 (Katariya, Vennapu, & Shah, 2021)。
新骨架的药物发现和合成
在药物发现中,合成结合各种杂环系统的新的骨架,包括类似于 4-(1,4,5,6-四氢环戊[c]吡唑-3-基羰基)-1,4-恶嗪-6-醇的结构,一直备受关注。例如,据报道用七元环稠合取代的吡喃糖环以生成苯二氮卓类和相关的杂环。这些努力旨在通过探索用于选择性衍生化的不同结构框架来创建具有潜在治疗应用的化合物 (Abrous, Hynes, Friedrich, Smith, & Hirschmann, 2001)。
N-杂环稠合四氢-二氮杂酮合成
通过区域选择性策略开发 N-杂环稠合四氢-二氮杂酮代表了另一个研究应用领域。该策略涉及合成乙基 1-(环氧-2-基甲基)-1H-吡唑-5-羧酸酯,并进一步用胺处理以生成目标化合物。此类合成方法已扩展到包括乙基 1H-吲哚和乙基 1H-苯并[d]咪唑-2-羧酸酯,展示了这种方法在生产稠合杂环化合物方面的多功能性 (Dzedulionytė, Veikšaitė, Morávek, Malinauskienė, Račkauskienė, Šačkus, Žukauskaitė, & Arbačiauskienė, 2022)。
氧杂-三氮杂环戊[b]菲二甲酸酯衍生物的抗癌特性
研究还集中在用于创建具有高化学和药理学重要性的稠合杂环系统的吡唑衍生物的合成上。这些系统在结构上模拟生物嘌呤,并且已经合成以评估它们的体外抗增殖活性。一些衍生物化合物已显示出比当前抗癌剂更优异的抗增殖活性,表明它们作为抗癌药物的潜力 (Jose, 2017)。
安全和危害
属性
IUPAC Name |
(6-hydroxy-1,4-oxazepan-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-8-6-15(4-5-18-7-8)12(17)11-9-2-1-3-10(9)13-14-11/h8,16H,1-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUDWIVVNNEZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)N3CCOCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。